2-Silylethanol

Description

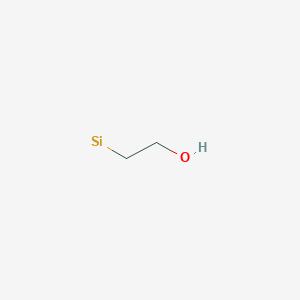

2-(Trimethylsilyl)ethanol, commonly referred to as 2-Silylethanol, is an organosilicon compound with the molecular formula C₅H₁₄OSi and a molecular weight of 118.25 g/mol . It features a hydroxyl (-OH) group on the second carbon of an ethyl chain, bonded to a trimethylsilyl (-Si(CH₃)₃) group. This structure imparts unique properties, such as enhanced thermal stability and hydrophobicity, compared to non-silylated alcohols. The compound is primarily utilized in organic synthesis as a protective group for alcohols or as a precursor in silicon-based polymer chemistry .

Properties

Molecular Formula |

C2H5OSi |

|---|---|

Molecular Weight |

73.15 g/mol |

InChI |

InChI=1S/C2H5OSi/c3-1-2-4/h3H,1-2H2 |

InChI Key |

KSPBTPRNKBQXAS-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Silylethan-1-ol can be synthesized through various methods, including the silylation of ethanol. One common method involves the reaction of ethanol with a silyl chloride, such as trimethylsilyl chloride, in the presence of a base like pyridine. The reaction typically proceeds under mild conditions and yields the desired silyl ether .

Industrial Production Methods

In industrial settings, the production of 2-Silylethan-1-ol often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize byproducts. For example, the use of iodine as a catalyst can enhance the trimethylsilylation of ethanol, resulting in higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Silylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form silylethyl derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a variety of alkyl or halide derivatives .

Scientific Research Applications

2-Silylethan-1-ol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-Silylethan-1-ol exerts its effects involves the formation of stable silyl ethers. The silicon atom in the compound can form strong bonds with oxygen, providing stability to the molecule. This stability allows for selective reactions and protection of functional groups during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Silylethanol with structurally analogous ethanol derivatives, focusing on molecular properties, hazards, and applications.

Table 1: Molecular and Functional Group Comparison

Functional Group Impact on Reactivity and Stability

- This compound: The trimethylsilyl group enhances steric bulk and reduces polarity, making it less reactive toward nucleophiles compared to 2-Chloroethanol. This property is exploited in protecting hydroxyl groups during multi-step syntheses .

- 2-Chloroethanol: The electron-withdrawing chloro group increases acidity (pKa ~12.4), enabling participation in nucleophilic substitutions. However, its toxicity limits industrial use .

- 2-(2-Thienyl)ethanol: The thienyl moiety introduces aromaticity and sulfur-based reactivity, enabling applications in heterocyclic drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.